2,3',4,4'-Tetrabromodiphenyl ether

Catalog No.
S649076
CAS No.
189084-61-5
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3',4,4'-Tetrabromodiphenyl ether

CAS Number

189084-61-5

Product Name

2,3',4,4'-Tetrabromodiphenyl ether

IUPAC Name

1,2-dibromo-4-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H

InChI Key

DHUMTYRHKMCVAG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)Br

Synonyms

1,2-Dibromo-4-(2,4-dibromophenoxy)benzene; 2,3’,4,4’-Tetrabromodiphenyl Ether; PBDE 66;

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)Br

The exact mass of the compound 2,3',4,4'-Tetrabromodiphenyl ether is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of polybromodiphenyl ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3',4,4'-Tetrabromodiphenyl ether (BDE-66, CAS: 189084-61-5) is a highly purified tetra-brominated congener utilized as a critical analytical standard for environmental monitoring, toxicological assessments, and degradation modeling [1]. As a specific component of legacy commercial PentaBDE mixtures and a recognized debromination product of higher congeners like BDE-99 and BDE-209, BDE-66 requires exact quantification in complex matrices such as wastewater, serum, and house dust [2]. For analytical laboratories and environmental researchers, procuring the specific, high-purity BDE-66 standard is a fundamental requirement for establishing accurate GC-MS retention time windows, calibrating recovery rates, and mapping congener-specific remediation kinetics where generic PBDE mixtures cannot provide the necessary chromatographic resolution[3].

Substituting BDE-66 with the more abundant tetra-BDE congener, BDE-47, or relying on crude PentaBDE technical mixtures (e.g., DE-71) fundamentally compromises analytical integrity and kinetic modeling [1]. Chromatographically, BDE-66 elutes distinctly later than BDE-47 on standard non-polar GC columns; using BDE-47 as a proxy leads to peak misidentification and integration errors in complex environmental samples [2]. Furthermore, BDE-66 exhibits distinct reaction kinetics—such as specific pseudo-first-order debromination rates when exposed to nanoscale zerovalent iron (nZVI)—that differ significantly from penta- or deca-BDEs [3]. In toxicological and exposure studies, BDE-66 has demonstrated specific hazard ratios that are not uniformly shared across the tetra-BDE homolog group, making congener-specific standard procurement mandatory for regulatory and health impact assessments [4].

Congener-Specific Debromination Rates for Remediation Modeling

In environmental remediation models utilizing nanoscale zerovalent iron (nZVI), the degradation kinetics of PBDEs are highly congener-specific. Quantitative studies demonstrate that BDE-66 exhibits a pseudo-first-order degradation rate constant of 1.20 × 10^-2 min^-1 [1]. This is quantitatively distinct from other congeners in the same or adjacent homolog groups, such as BDE-100 (3.98 × 10^-2 min^-1) or the fully brominated BDE-209 (1.41 × 10^-1 min^-1) [1]. Because the reactivity is governed by the specific ortho/meta/para positioning of the bromine atoms and the corresponding LUMO energies, generic PBDE degradation models will fail if they do not incorporate the exact kinetic parameters of BDE-66.

Evidence DimensionPseudo-first-order debromination rate constant (k_obs)
Target Compound DataBDE-66: 1.20 × 10^-2 min^-1
Comparator Or BaselineBDE-100: 3.98 × 10^-2 min^-1
Quantified DifferenceBDE-100 degrades approximately 3.3 times faster than BDE-66 under identical nZVI conditions.
ConditionsContact experiments with nanoscale zerovalent iron (nZVI) to assess degradation pathways.

Procuring the exact BDE-66 standard is critical for validating the kinetic timelines of environmental remediation systems targeting legacy PBDE contamination.

Photolytic Formation Kinetics from Penta-BDE Precursors

BDE-66 is a critical intermediate in the environmental photodegradation of higher brominated congeners, particularly BDE-99. During UV irradiation in isooctane, predictive models and experimental validations show that BDE-99 degrades into specific tetra-BDEs, with BDE-66, BDE-74, and BDE-47 emerging as the primary products [1]. Specifically, BDE-66 reaches its maximum concentration after approximately 2 minutes of irradiation before undergoing further debromination [1]. Without the highly pure BDE-66 standard, laboratories cannot accurately quantify this transient peak or close the mass balance for BDE-99 degradation, rendering generic tetra-BDE proxies inadequate for fate-and-transport studies.

Evidence DimensionTime to maximum concentration during photolysis
Target Compound DataBDE-66 peaks at ~2 minutes
Comparator Or BaselineTotal PBDE concentration baseline (Decreases significantly after 5 minutes)
Quantified DifferenceBDE-66 acts as a specific, early-stage transient marker (2 min peak) distinct from the overall degradation curve.
ConditionsPhotodegradation of BDE-99 in isooctane under UV irradiation.

Environmental laboratories must procure BDE-66 to accurately track the specific photolytic breakdown pathways of legacy PentaBDE mixtures in surface waters and dust.

Toxicological Hazard Specificity in Epidemiological Baselines

Toxicological and epidemiological studies highlight that PBDE congeners do not share uniform biological activity, necessitating specific standards for exposure quantification. In a cohort study assessing incident pregnancy loss, serum concentrations of BDE-66 were statistically significantly associated with an increased hazard ratio (HR: 1.16; 95% CI: 1.03–1.30) [1]. This specific quantification requires the exact BDE-66 standard to separate its effects from other co-occurring PBDEs in human serum [1]. Using a generic tetra-BDE standard or assuming uniform toxicity across the homolog group would obscure the specific endocrine-disrupting contribution of the 2,3',4,4'-substitution pattern.

Evidence DimensionHazard Ratio (HR) for incident pregnancy loss
Target Compound DataBDE-66: HR 1.16 (statistically significant)
Comparator Or BaselineGeneric PBDE exposure assumptions (fail to isolate congener-specific risks)
Quantified DifferenceBDE-66 provides a specific, statistically significant risk marker that cannot be extrapolated from total PBDE levels.
ConditionsQuantification of 10 PBDE congeners in human serum with LODs of 0.003 ng/g.

Procuring BDE-66 is essential for clinical and toxicological testing facilities aiming to establish precise, congener-specific correlations between PBDE exposure and reproductive health outcomes.

Environmental Remediation Feasibility Studies

Based on its specific reactivity with nanoscale zerovalent iron (nZVI), BDE-66 is a critical reference material for engineering firms and environmental labs designing groundwater and soil remediation protocols [1]. By using the exact BDE-66 standard, engineers can accurately model the required residence time and dosage of nZVI needed to achieve complete debromination of legacy PBDEs, ensuring that slower-reacting tetra-BDE intermediates do not persist in the treated matrix.

Fate and Transport Photodegradation Modeling

BDE-66 is strictly required for laboratories tracking the environmental fate of commercial PentaBDE and DecaBDE mixtures in surface waters and house dust [2]. Because BDE-66 is a primary, transient photodegradation product of BDE-99, analytical facilities must use this standard to calibrate their GC-MS/ECNI instruments, allowing them to accurately quantify the 2-minute peak formation kinetics and validate predictive mass-balance models[3].

Human Biomonitoring and Endocrine Disruption Assays

In clinical toxicology and public health biomonitoring, BDE-66 serves as a required analytical standard for quantifying low-level (sub-ng/g) congener concentrations in human serum and breast milk [4]. Its specific correlation with reproductive health outcomes means that epidemiological testing panels cannot rely on generic tetra-BDE markers; they must procure BDE-66 to ensure precise, congener-specific risk stratification and regulatory reporting.

XLogP3

6.2

UNII

S7M4IA32XJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

189084-61-5

Wikipedia

2,3',4,4'-tetrabromodiphenyl ether

Dates

Last modified: 08-15-2023

Explore Compound Types